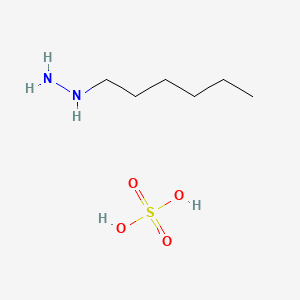

Hydrazine, hexyl-, sulfate

Description

Contextualization within Organohydrazine Sulfate (B86663) Chemistry

Hexylhydrazine (B168409) sulfate belongs to the broader class of organohydrazines, which are organic derivatives of hydrazine (B178648) (N₂H₄). wikipedia.org This class of compounds is formed by replacing one or more hydrogen atoms of hydrazine with an organic group, such as an alkyl or aryl moiety. nih.gov The resulting substances can be classified as mono-, di-, tri-, or tetrasubstituted hydrazines depending on the number of organic groups attached. thieme-connect.de

The conversion of organohydrazines into their sulfate salts is a common practice in chemical synthesis and handling. wikipedia.org Hydrazine and its simple derivatives are reactive bases, and forming a salt with a mineral acid like sulfuric acid can increase the compound's stability. atamanchemicals.comsciencemadness.org These sulfate salts are often preferred in laboratory and industrial settings because they are typically non-volatile solids and are less susceptible to atmospheric oxidation during storage compared to their free base counterparts. wikipedia.org Therefore, hexylhydrazine sulfate is a representative example of a monoalkylhydrazine prepared as a stable, solid salt for use as a chemical intermediate.

Historical Perspectives on Substituted Hydrazine Sulfate Derivatives

The history of substituted hydrazine sulfates is intrinsically linked to the discovery and development of hydrazine chemistry. The term "hydrazine" was first coined by the German chemist Emil Fischer in 1875 while he was working on producing organic compounds from mono-substituted hydrazine. wikipedia.orgatamanchemicals.comepstem.net A few years later, in 1887, Theodor Curtius successfully synthesized hydrazine sulfate by treating organic diazides with dilute sulfuric acid. wikipedia.orgatamanchemicals.com However, isolating pure hydrazine from this salt proved to be a significant challenge. epstem.net Pure anhydrous hydrazine was not prepared until 1895 by the Dutch chemist Lobry de Bruyn. wikipedia.orgatamanchemicals.com

The synthesis of specific alkylhydrazine derivatives followed as organic chemistry techniques advanced. A notable method for preparing n-hexylhydrazine was documented in the mid-20th century. A 1955 paper described a multi-step process that started with an alkylamine and proceeded through the corresponding N-alkylglycine, N-nitroso-N-alkylglycine, and N-alkylsydnone to ultimately yield the desired alkylhydrazine. datapdf.com This pathway was demonstrated as a viable preparative method for producing n-hexylhydrazine, which could then be converted to its more stable sulfate or hydrochloride salt. thieme-connect.dedatapdf.com This highlights the long-standing efforts to create and isolate specific substituted hydrazine derivatives for further study and application.

Current Research Trajectories in Alkylhydrazine Sulfate Compounds

Current research involving alkylhydrazine sulfates often focuses on their role as versatile intermediates in organic synthesis and their interactions in biological and environmental systems. While specific research focusing exclusively on hexylhydrazine sulfate is not extensive, studies on the broader class of alkyl- and organohydrazine sulfates provide insight into their utility and areas of investigation.

One area of research is the use of alkylhydrazines in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.aiwikipedia.org The predictable reactivity of the hydrazine group makes it a useful building block in constructing various heterocyclic compounds.

Another research trajectory involves the study of the chemical behavior of these compounds. For instance, research into 1,2-bis(sulfonyl)-1-alkylhydrazines has explored their decomposition kinetics in aqueous solutions. researchgate.net These studies are important for understanding the stability and reactivity of such molecules, which can be crucial for applications where a controlled release of a chemical species is desired. researchgate.net

Furthermore, the environmental impact and microbial interactions of organohydrazines are also being investigated. A study on the inhibition of bacterial ammonia (B1221849) oxidation in soil used methylhydrazine sulfate as a representative organohydrazine. frontiersin.org This type of research helps to understand how these compounds interact with key microbial processes in the environment, which is relevant for assessing their potential use in agriculture or their environmental fate. frontiersin.org The use of dialkyl sulfates as alkylating agents for protected hydrazines has also been explored as a method to synthesize specific hydrazine derivatives, though often with modest yields. psu.edu

Properties

CAS No. |

39624-88-9 |

|---|---|

Molecular Formula |

C6H18N2O4S |

Molecular Weight |

214.29 g/mol |

IUPAC Name |

hexylhydrazine;sulfuric acid |

InChI |

InChI=1S/C6H16N2.H2O4S/c1-2-3-4-5-6-8-7;1-5(2,3)4/h8H,2-7H2,1H3;(H2,1,2,3,4) |

InChI Key |

LKZYZWUMHSKODZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNN.OS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Hexylhydrazine Sulfate

Direct Synthetic Routes

Direct synthetic routes offer the most straightforward approach to hexylhydrazine (B168409), although challenges such as overalkylation and low yields can be encountered.

Alkylation Strategies for Hydrazine (B178648) Derivatives

The direct alkylation of hydrazine with a hexyl halide, such as 1-bromohexane (B126081) or 1-chlorohexane, is a primary approach to forming the carbon-nitrogen bond. However, this method is often complicated by the tendency for multiple alkylations to occur, leading to a mixture of mono-, di-, and tri-substituted hydrazines. The reactivity of the two nitrogen atoms in hydrazine is similar, making selective monoalkylation challenging.

To circumvent the issue of overalkylation, a common strategy involves the use of a protected hydrazine derivative. For instance, di-tert-butyl hydrazine-1,2-dicarboxylate can be mono-alkylated under mild conditions to yield the protected hexylhydrazine derivative. Subsequent removal of the protecting groups then affords the desired 1-hexylhydrazine. This method provides good to excellent yields for the synthesis of mono-substituted hydrazine derivatives. nih.gov

Another approach to control selectivity is through the formation of a nitrogen dianion of a protected hydrazine, such as N-phenyl-N'-Boc-hydrazine. This is achieved by treatment with a strong base like n-butyllithium. The resulting dianion can then be reacted with a hexyl halide. This method allows for selective alkylation, although the reaction rate can be influenced by the steric hindrance of the alkyl halide.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time | Observations |

| 1-Bromohexane | n-Butyllithium | THF | -78 to RT | 3 h - 4 days | Reaction rate is dependent on the bulkiness of the electrophile. |

| Hexyl Halide | Strong Base (e.g., KH) | Aprotic Solvent | Varies | Varies | Overalkylation is a significant side reaction. |

| 1-Bromohexane | Base | DMF | 85 | Varies | Used in the synthesis of mono-N-substituted hydrazines from N-amino-1,8-naphthalimide. researchgate.net |

Salt Formation via Sulfate (B86663) Counterion Introduction

Once 1-hexylhydrazine has been synthesized and isolated, it is converted to its sulfate salt. This is typically achieved by reacting the free base with sulfuric acid. The hexylhydrazine is dissolved in a suitable solvent, such as ethanol (B145695) or water, and a stoichiometric amount of sulfuric acid is added, often with cooling to control the exothermic reaction. The hexylhydrazine sulfate then precipitates from the solution and can be collected by filtration, washed, and dried. This process yields a more stable, crystalline solid that is easier to handle and store than the free base.

Indirect Synthetic Pathways

Multi-Step Reaction Sequences for Hexylhydrazine Precursors

One common indirect route involves the reduction of a hydrazone. Hexanal (B45976) can be condensed with hydrazine to form hexanal hydrazone. This intermediate is then reduced to 1-hexylhydrazine. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices for their mild reaction conditions.

Another multi-step approach begins with a carboxylic acid derivative. Hexanoyl chloride can be reacted with hydrazine to form hexanoyl hydrazide. This hydrazide is then reduced to 1-hexylhydrazine. This reduction can be a challenging step and may require strong reducing agents.

A well-established method for the synthesis of primary amines, the Gabriel synthesis, can be conceptually adapted for hydrazines. This would involve the reaction of a protected hydrazine equivalent with a hexyl halide, followed by deprotection. For example, potassium phthalimide (B116566) can be reacted with a suitable precursor which can then be converted to the hydrazine. wikipedia.orgnrochemistry.comjk-sci.comorganic-chemistry.orgmasterorganicchemistry.com

The reduction of N-nitroso-N-alkylamines is another viable indirect pathway. N-hexylamine can be nitrosated to form N-nitroso-N-hexylamine. This intermediate is then reduced to 1-hexylhydrazine. This reduction can be achieved using various reagents, including zinc dust in an acidic medium. researchgate.netgoogle.com This method has been shown to produce good yields for the synthesis of disubstituted hydrazines. google.com

| Precursor | Reagents for Precursor Synthesis | Reducing Agent for Final Step | Key Intermediates |

| Hexanal | Hydrazine | Sodium Borohydride | Hexanal Hydrazone |

| Hexanoyl Chloride | Hydrazine | Strong Reducing Agent | Hexanoyl Hydrazide |

| N-Hexylamine | Nitrosating Agent (e.g., NaNO₂, H⁺) | Zinc, Sulfuric Acid | N-Nitroso-N-hexylamine |

| Phthalimide | Hexyl Halide, then Hydrazine | - | N-Hexylphthalimide |

Functional Group Interconversion in Precursor Molecules

Functional group interconversion is a key aspect of indirect synthetic pathways. The conversion of a carbonyl group in hexanal to a methylene (B1212753) group in hexylhydrazine via the hydrazone intermediate is a prime example. Similarly, the reduction of the amide functionality in hexanoyl hydrazide to the corresponding amine in hexylhydrazine represents a critical functional group transformation.

In the case of the N-nitrosamine route, the key interconversion is the reduction of the nitroso group to an amino group, thus forming the hydrazine moiety. These transformations often rely on well-established reducing agents and reaction protocols in organic synthesis.

Optimization of Synthetic Conditions

The optimization of synthetic conditions is crucial for maximizing the yield and purity of hexylhydrazine sulfate. For direct alkylation methods, key parameters to optimize include the choice of solvent, the base used for deprotonation, the reaction temperature, and the stoichiometry of the reactants to minimize overalkylation. The use of protecting groups is a significant optimization strategy in itself.

In reductive amination and other reduction-based routes, the choice of reducing agent is critical. The reactivity and selectivity of the reducing agent must be matched to the specific functional group being reduced to avoid unwanted side reactions. For instance, milder reducing agents are preferred for the reduction of hydrazones to avoid the reduction of other functional groups that may be present in the molecule.

For the final salt formation step, optimization involves selecting a solvent system that allows for the efficient precipitation of the sulfate salt while leaving impurities in solution. The rate of addition of sulfuric acid and the final pH of the solution can also impact the yield and purity of the product.

Catalytic Approaches in Hexylhydrazine Sulfate Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of alkylhydrazine synthesis. While direct alkylation can be problematic due to overalkylation, various catalytic strategies can mitigate these issues. princeton.edu

Enzymatic Catalysis : Modern biocatalytic methods, such as the use of imine reductases (IREDs), offer a promising route for producing substituted N-alkylhydrazines. nih.gov These enzymatic approaches can catalyze the reductive amination of aldehydes (like hexanal) with hydrazine, demonstrating high selectivity and operating under mild conditions. researchgate.net

Transition Metal Catalysis : Lewis acid transition metal catalysts, including nickel (II) and zinc (II) salts, have been shown to activate nitriles for nucleophilic attack by hydrazine. nih.gov This suggests a potential pathway starting from heptanenitrile. Furthermore, palladium-catalyzed reactions are used for the N-arylation of hydrazides and could potentially be adapted for alkylation. organic-chemistry.org

Reductive Alkylation : An efficient method for creating N-alkylhydrazine derivatives involves the direct reductive alkylation of hydrazine derivatives. This one-pot approach avoids the need to isolate intermediates and can use reagents like α-picoline-borane. organic-chemistry.org

The table below illustrates hypothetical yields for the synthesis of a mono-alkylated hydrazine using different catalytic approaches, emphasizing the potential for improved selectivity.

| Catalyst Type | Alkylating Agent | Hypothetical Yield of Mono-alkylated Product | Key Advantage |

| None (Direct Alkylation) | Alkyl Halide | 30-40% | Simple setup |

| Imine Reductase (IRED) | Aldehyde | >85% | High selectivity, mild conditions nih.gov |

| α-Picoline-Borane | Aldehyde/Ketone | 75-85% | Good yield, one-pot procedure organic-chemistry.org |

| Lewis Acid (e.g., Ni(II)) | Nitrile | 60-70% | Direct conversion from nitriles nih.gov |

Solvent Selection and Its Influence on Reaction Yield and Selectivity

The choice of solvent is critical in directing the outcome of the hexylhydrazine synthesis. The solvent's polarity, boiling point, and ability to facilitate reactant interaction can significantly impact reaction rates and product distribution.

For the common method of alkylating hydrazine with a hexyl halide, the biphasic nature of the reaction (aqueous hydrazine and organic hexyl halide) often necessitates specific solvent systems. In such cases, polar aprotic solvents like tetrahydrofuran (B95107) (THF) are often employed. d-nb.info The use of hexafluoroisopropanol (HFIP) has been shown to be effective in promoting N-alkylation reactions by acting as a strong hydrogen-bond donor solvent, which can activate substrates. rsc.org

The influence of different solvents on the yield of a representative alkylation reaction is summarized in the table below.

| Solvent | Dielectric Constant (Approx.) | Typical Reaction Temperature | Expected Outcome |

| Water | 80 | 80-100 °C | Good for hydrazine hydrate (B1144303) solubility, but may require phase-transfer catalyst for hexyl halide. |

| Ethanol | 25 | 78 °C (Reflux) | Miscible with both reactants, promoting a homogeneous reaction. organic-chemistry.org |

| Tetrahydrofuran (THF) | 7.5 | 66 °C (Reflux) | Aprotic, good for reactions involving strong bases like n-BuLi for deprotonation. d-nb.infonih.gov |

| Hexafluoroisopropanol (HFIP) | 9.3 | Room Temperature | Promotes reaction through hydrogen bonding activation. rsc.org |

Temperature and Pressure Effects on Synthesis Efficiency

Temperature and pressure are key thermodynamic parameters that control reaction kinetics and equilibrium.

Temperature : Increasing the reaction temperature generally accelerates the rate of alkylation. However, for hydrazine chemistry, higher temperatures can be detrimental. They can lead to an increase in undesirable side products from over-alkylation and may also cause the decomposition of hydrazine itself. dtic.milnasa.gov Studies on the synthesis of hydrazine hydrate have shown that an optimal temperature range exists to maximize yield and minimize degradation. researchgate.net For the synthesis of alkyl aliphatic hydrazine, reaction temperatures between 150°C and 180°C under pressure have been reported. researchgate.net

Pressure : While many alkylation reactions are conducted at atmospheric pressure, applying high hydrostatic pressure can be a tool to increase reaction rates and yields, sometimes even allowing reactions to proceed without a solvent or catalyst. nih.gov For reactions involving gaseous reactants or aiming to maintain a high concentration of a low-boiling-point reagent, a pressurized system is necessary.

The following table outlines the general effects of these parameters on a typical alkylation synthesis.

| Parameter | Condition | Effect on Rate | Effect on Selectivity/Yield |

| Temperature | Low (~25-50 °C) | Slower | Higher selectivity for mono-alkylation. |

| Temperature | High (>100 °C) | Faster | Decreased selectivity, increased side products and potential decomposition. dtic.mil |

| Pressure | Atmospheric | Standard | Sufficient for many liquid-phase reactions. |

| Pressure | High (e.g., >1 kbar) | Faster | Can improve yield and reduce the need for catalysts or solvents. nih.gov |

Green Chemistry Principles in Hexylhydrazine Sulfate Synthesis

Applying green chemistry principles to the synthesis of hexylhydrazine sulfate focuses on minimizing waste, reducing energy consumption, and using less hazardous materials. mdpi.com

Atom Economy and Reaction Efficiency Improvements

Atom economy is a core principle of green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. jocpr.comprimescholars.com Reactions with low atom economy generate significant waste. langholmandcanonbieschools.dumgal.sch.ukscience-revision.co.uk

For instance, a traditional synthesis route might have a poor atom economy. In contrast, addition reactions, where all reactant atoms are incorporated into the product, have a 100% atom economy. libretexts.org The ideal synthesis of hexylhydrazine would be a direct addition reaction. Reductive amination pathways, where hexanal and hydrazine combine and are then reduced, represent a high atom economy approach as the main byproduct is water. nih.gov

Improving reaction efficiency also involves optimizing yields and reducing the number of synthetic steps. One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are highly desirable as they reduce solvent use and waste from purification of intermediates. organic-chemistry.orgresearchgate.net

Use of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents is a major focus of green synthetic chemistry. rsc.org

Benign Solvents : Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical fluids. organic-chemistry.org Some modern synthetic methods aim to eliminate the solvent entirely, conducting reactions under neat conditions, sometimes assisted by microwave irradiation or high pressure. nih.govresearchgate.netminarjournal.com

Safer Reagents : The classic alkylation of hydrazine often uses alkyl halides, which can be hazardous. Alternative, greener approaches might utilize alcohols as alkylating agents in "borrowing hydrogen" methodologies, where the only byproduct is water. organic-chemistry.org Biocatalytic methods that use enzymes operate in aqueous media at ambient temperature and pressure, representing a highly environmentally friendly option. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for Hexylhydrazine Sulfate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Advanced NMR methods offer an in-depth understanding of the hexylhydrazine (B168409) sulfate (B86663) molecule.

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the hexylhydrazine sulfate molecule.

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For hexylhydrazine sulfate, this would reveal the correlations between adjacent protons in the hexyl chain. For instance, the protons on C1 would show a correlation to the protons on C2, and so on, down the alkyl chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached. columbia.eduyoutube.com This is instrumental in assigning which protons are bonded to which carbons in the hexyl chain. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

A hypothetical table of expected 2D NMR correlations for the hexyl portion of hexylhydrazine sulfate is presented below.

| Proton (¹H) Position | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H-1 | H-2 | C-1 | C-2, C-3 |

| H-2 | H-1, H-3 | C-2 | C-1, C-3, C-4 |

| H-3 | H-2, H-4 | C-3 | C-1, C-2, C-4, C-5 |

| H-4 | H-3, H-5 | C-4 | C-2, C-3, C-5, C-6 |

| H-5 | H-4, H-6 | C-5 | C-3, C-4, C-6 |

| H-6 | H-5 | C-6 | C-4, C-5 |

While solution NMR provides information on molecules in their dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. emory.edu For hexylhydrazine sulfate, ssNMR could be employed to:

Distinguish between crystalline and amorphous forms: The spectral lineshapes in ssNMR are sensitive to the local environment. Crystalline forms typically exhibit sharper lines, whereas amorphous forms show broader signals due to a distribution of molecular conformations.

Characterize polymorphism: Different crystalline forms (polymorphs) of hexylhydrazine sulfate would yield distinct ssNMR spectra, allowing for their identification and characterization.

Investigate intermolecular interactions: Techniques like cross-polarization magic-angle spinning (CP-MAS) can be used to study the proximity of different nuclei, providing information on intermolecular packing and hydrogen bonding involving the sulfate counter-ion and the hydrazine (B178648) group.

Dynamic NMR (DNMR) techniques are used to study time-dependent processes such as conformational changes in molecules. nih.gov For hexylhydrazine sulfate, DNMR could be utilized to investigate:

Rotation around C-C bonds: The hexyl chain is flexible, and DNMR can provide information on the energy barriers associated with rotation around the various carbon-carbon bonds.

Inversion at the nitrogen atoms: The nitrogen atoms of the hydrazine moiety can undergo inversion. DNMR studies at variable temperatures could determine the rate of this process.

Conformational preferences: By analyzing changes in the NMR spectrum as a function of temperature, it is possible to determine the relative populations of different conformers and the thermodynamic parameters for their interconversion.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. researchgate.net High-resolution and tandem mass spectrometry techniques are particularly valuable for the characterization of hexylhydrazine sulfate.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. For the hexylhydrazinium cation, HRMS would be able to distinguish its exact mass from that of other ions with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of the compound.

| Molecular Formula | Nominal Mass | Exact Mass |

| C₆H₁₇N₂⁺ (Hexylhydrazinium cation) | 117 | 117.1386 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information. The fragmentation of the hexylhydrazinium cation in an MS/MS experiment would likely proceed through several characteristic pathways, primarily involving cleavage of the hexyl chain. The neutral loss of the sulfate group is also a common occurrence in the mass spectrometry of sulfate salts. nih.gov

A plausible fragmentation pathway for the hexylhydrazinium cation is outlined below:

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Neutral Loss |

| 117.1386 | Cleavage of C₄-C₅ bond | 86.1022 (C₄H₁₂N₂⁺) | C₃H₆ (42.0364) |

| 117.1386 | Cleavage of C₃-C₄ bond | 72.0866 (C₃H₁₀N₂⁺) | C₄H₈ (56.0472) |

| 117.1386 | Cleavage of C₂-C₃ bond | 58.0709 (C₂H₈N₂⁺) | C₅H₁₀ (70.0580) |

| 117.1386 | Cleavage of C₁-C₂ bond | 44.0553 (CH₆N₂⁺) | C₆H₁₂ (84.0688) |

Ion Mobility-Mass Spectrometry (IM-MS) for Conformation and Isomer Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing the mass-to-charge ratio separation of conventional mass spectrometry. nih.govrsc.org This method is particularly valuable for separating isomeric structures and for gaining insight into the gas-phase conformations of molecules. nih.govnih.gov

For hexylhydrazine sulfate, IM-MS can distinguish the target compound from its structural isomers, which would have identical masses. Ions are guided into a drift tube filled with an inert buffer gas. An electric field propels the ions through the tube, and their drift time is measured. Ions with a larger, more extended conformation experience more collisions with the buffer gas and thus have a longer drift time compared to more compact, folded conformers. nih.gov The resulting collision cross-section (CCS) is a key physical parameter that reflects the ion's three-dimensional structure.

By coupling this separation with high-resolution mass spectrometry, a detailed analysis of the sample's purity and conformational landscape can be achieved. This is crucial for understanding the molecule's intrinsic structural preferences in the absence of solvent or crystal packing forces.

Vibrational Spectroscopy Applications

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for identifying the functional groups within a molecule. dummies.commdpi.com These methods probe the vibrational motions of chemical bonds, which occur at characteristic frequencies, providing a molecular "fingerprint." mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing molecular bonds to vibrate by stretching or bending. youtube.comyoutube.com Different functional groups absorb IR radiation at specific frequencies (wavenumbers), making FTIR an excellent tool for qualitative analysis and structural elucidation. dummies.comnsf.govnih.gov

In the analysis of hexylhydrazine sulfate, the FTIR spectrum would be expected to display characteristic absorption bands corresponding to its distinct structural components: the hexyl chain, the hydrazine moiety, and the sulfate counter-ion. The N-H stretching vibrations of the hydrazine group are typically observed in the 3100-3400 cm⁻¹ region. The aliphatic C-H stretching vibrations from the hexyl group appear just below 3000 cm⁻¹. The spectrum would also feature prominent and characteristic absorptions for the sulfate group, particularly the strong S=O stretching bands. nih.govnih.gov

Table 1: Expected FTIR Absorption Bands for Hexylhydrazine Sulfate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydrazine (N-H) | Stretching | 3100 - 3400 | Medium-Strong |

| Hydrazine (N-H) | Bending (Scissoring) | 1590 - 1650 | Medium-Variable |

| Hexyl Group (C-H) | Stretching | 2850 - 2960 | Strong |

| Hexyl Group (CH₂) | Bending (Scissoring) | ~1465 | Medium |

| Sulfate (S=O) | Asymmetric Stretching | ~1220 - 1270 | Strong, Broad |

| Sulfate (SO₄²⁻) | ~1110 | Strong |

This table is generated based on typical frequency ranges for the specified functional groups. nih.govlibretexts.org

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, usually from a laser. usra.edu While FTIR measures absorption, Raman detects changes in the polarizability of a molecule's electron cloud during vibration. This makes it particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an FTIR spectrum.

For hexylhydrazine sulfate, Raman spectroscopy would provide a distinct vibrational fingerprint. It is especially effective for observing the C-C bond vibrations within the hexyl backbone and the symmetric vibrations of the sulfate ion. The N-N single bond of the hydrazine core, being a symmetric vibration, would also be expected to produce a discernible Raman signal. Comparing the Raman and FTIR spectra provides a more complete picture of the molecule's vibrational modes. nih.gov

Table 2: Expected Raman Shifts for Hexylhydrazine Sulfate

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Hexyl Group (C-H) | Stretching | 2800 - 3000 | Strong |

| Hexyl Group (C-C) | Stretching | 800 - 1200 | Medium |

| Sulfate (SO₄²⁻) | Symmetric Stretch (ν₁) | ~990 | Strong |

This table is generated based on typical Raman shifts for the specified functional groups. usra.eduresearchgate.net

Attenuated Total Reflectance (ATR-FTIR) Studies

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that simplifies the analysis of solid and liquid samples. mt.comshimadzu.com ATR-FTIR eliminates the need for extensive sample preparation, such as creating KBr pellets. researchgate.net The sample is placed in direct contact with a crystal of high refractive index, typically diamond or germanium. shimadzu.com An infrared beam is passed through the crystal in such a way that it undergoes total internal reflection at the crystal-sample interface. mt.com

This reflection creates an evanescent wave that penetrates a short distance (a few micrometers) into the sample, where it can be absorbed. mt.com The attenuated energy is then directed to the detector. This surface-sensitive technique is ideal for obtaining a high-quality infrared spectrum of solid hexylhydrazine sulfate powder with minimal effort, providing the same valuable functional group information as traditional transmission FTIR. mdpi.comkosmoscience.com.br

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about functional groups and connectivity, X-ray crystallography offers an unambiguous determination of the complete three-dimensional atomic structure of a molecule in its crystalline solid state. nih.govwikipedia.org

Single-Crystal X-ray Diffraction of Hexylhydrazine Sulfate

Single-Crystal X-ray Diffraction is the definitive method for determining the precise arrangement of atoms, bond lengths, and bond angles. psvmkendra.com The first step involves growing a high-quality single crystal of hexylhydrazine sulfate. This crystal is then mounted and exposed to a focused beam of X-rays. nih.gov

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. nih.govwikipedia.org By measuring the position and intensity of these spots as the crystal is rotated, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov From this map, the positions of each atom in the hexylhydrazine cation and the sulfate anion can be determined with high precision.

The resulting structural data provides invaluable information on:

Conformation: The exact gauche or anti conformation of the hexyl chain and the hydrazine moiety in the solid state.

Intermolecular Interactions: The hydrogen bonding network between the hydrazine N-H groups and the sulfate oxygen atoms, which governs the crystal packing. psvmkendra.com

Bond Parameters: Precise measurements of all bond lengths and angles.

Table 3: Hypothetical Crystallographic Data for Hexylhydrazine Sulfate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Volume (ų) | 1200 |

This table presents plausible, representative data for a small organic salt and is for illustrative purposes. mdpi.comcambridge.org

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis and Polymorphism

Powder X-ray Diffraction (PXRD) is a fundamental technique for the solid-state characterization of crystalline materials like hexylhydrazine sulfate. By irradiating a powdered sample with X-rays and analyzing the resulting diffraction pattern, PXRD provides a unique fingerprint of the compound's crystalline structure. This method is indispensable for identifying the specific crystalline phase, determining the degree of crystallinity, and detecting the presence of different polymorphic forms. rutgers.edusemanticscholar.org

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties, including solubility, stability, and bioavailability. PXRD analysis can distinguish between different polymorphs by identifying unique sets of diffraction peaks (reflections) at specific 2θ angles. Each peak corresponds to a specific set of lattice planes in the crystal structure, as described by Bragg's Law.

The analysis of hexylhydrazine sulfate by PXRD would involve recording the diffraction pattern over a specific range of 2θ angles. The resulting data, a plot of intensity versus 2θ, is then used to identify the crystalline form. Should the synthesis or storage conditions of hexylhydrazine sulfate lead to the formation of different polymorphs, PXRD would be the primary tool for their identification and characterization.

Table 1: Illustrative Powder X-ray Diffraction (PXRD) Data for a Crystalline Form of Hexylhydrazine Sulfate

This table presents hypothetical data for illustrative purposes.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 45 |

| 20.8 | 4.27 | 100 |

| 21.1 | 4.21 | 90 |

| 25.5 | 3.49 | 60 |

| 31.7 | 2.82 | 75 |

Chromatographic Methodologies for Purity Assessment and Separation Research

Chromatographic techniques are essential for assessing the purity of hexylhydrazine sulfate and for the separation and quantification of the main compound from any impurities or related substances. researchgate.netcdc.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis and quantification of non-volatile and thermally labile compounds like hexylhydrazine sulfate. Due to the polar nature of hydrazine derivatives, a mixed-mode or ion-pair reversed-phase HPLC method is often employed for effective separation. helixchrom.comgoogle.com

Method development would focus on optimizing several key parameters to achieve a robust and reliable separation. A C18 stationary phase is commonly used, while the mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. An ion-pairing reagent, such as heptafluorobutyric acid (HFBA), may be added to the mobile phase to improve the retention and peak shape of the highly polar hexylhydrazine cation. Detection can be achieved using a UV detector, often after pre-column derivatization to introduce a chromophore, or more selectively using a mass spectrometer (LC-MS). google.com

Table 2: Typical HPLC Method Parameters for Hexylhydrazine Sulfate Analysis

This table presents hypothetical data for illustrative purposes.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm (after derivatization) or Mass Spectrometer |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in hexylhydrazine sulfate. researchgate.net These impurities could include residual solvents from the manufacturing process or volatile byproducts formed during synthesis or degradation.

Due to the high polarity and low volatility of alkylhydrazines, direct GC analysis can be challenging. researchgate.netresearchgate.net Therefore, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable derivative. A common approach involves reacting the hydrazine with a carbonyl compound, such as acetone, to form a corresponding hydrazone (azine), which is more amenable to GC analysis. researchgate.netnih.govsielc.com Headspace GC-MS is particularly useful for analyzing residual solvents without dissolving the sample matrix. The mass spectrometer provides definitive identification of the impurities by comparing their mass spectra to established libraries. researchgate.netnih.gov

Table 3: Potential Volatile Impurities in Hexylhydrazine Sulfate Detectable by GC-MS

This table presents hypothetical data for illustrative purposes.

| Impurity | Potential Source | Expected Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |

| Hexane | Residual Solvent | 5.2 | 43, 57, 86 |

| Toluene | Residual Solvent | 8.5 | 91, 92 |

| Acetone Azine | Derivatization Product of Hydrazine | 7.1 | 56, 97, 112 |

| Hexanal (B45976) | Degradation Product | 9.3 | 44, 57, 72, 100 |

Ion Chromatography (IC) is the preferred method for the direct quantification of the sulfate counter-ion in hexylhydrazine sulfate. vajiramandravi.comnih.gov This technique separates ions based on their interaction with an ion-exchange resin. vajiramandravi.com For sulfate analysis, an anion-exchange column is used.

The sample is dissolved in an appropriate solvent (typically deionized water) and injected into the IC system. A buffered aqueous eluent, commonly a carbonate-bicarbonate solution, carries the sample through the anion-exchange column where the sulfate anion is retained and separated from other anions. thermofisher.com After separation, a suppressor is used to reduce the background conductivity of the eluent, thereby enhancing the detection sensitivity of the sulfate anion by a conductivity detector. This allows for accurate and precise quantification of the sulfate content, ensuring the correct stoichiometry of the salt.

Table 4: Typical Ion Chromatography Parameters for Sulfate Anion Quantification

This table presents hypothetical data for illustrative purposes.

| Parameter | Condition |

| Column | Anion-exchange column (e.g., IonPac AS14A) |

| Eluent | 8.0 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate |

| Eluent Source | Eluent Generator or Manually Prepared |

| Flow Rate | 1.2 mL/min |

| Detection | Suppressed Conductivity |

| Suppressor | Anion Self-Regenerating Suppressor |

| Injection Volume | 25 µL |

| Expected Retention Time | ~ 8-10 minutes |

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. researchgate.net It provides valuable information on the thermal properties of hexylhydrazine sulfate, including its melting point, heat of fusion, and decomposition temperature.

A small, weighed amount of the sample is sealed in a pan and heated at a controlled rate alongside an empty reference pan. The DSC instrument measures the temperature difference that arises from the differential heat flow required to maintain both pans at the same temperature. Endothermic events, such as melting, and exothermic events, such as decomposition, are observed as peaks in the DSC thermogram. The melting point can be an indicator of purity, while the onset of decomposition provides information about the thermal stability of the compound. DSC is also highly sensitive to detecting polymorphic transitions, which appear as distinct thermal events in the thermogram. Thermal analysis of related hydrazinium (B103819) metal sulfates has shown that they decompose in distinct steps, eventually forming metal oxides. ias.ac.in

Table 5: Illustrative DSC Data for Hexylhydrazine Sulfate

This table presents hypothetical data for illustrative purposes.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 145.5 | 148.2 | 110 (Endothermic) |

| Decomposition | 210.0 | 225.5 | -450 (Exothermic) |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

The thermal decomposition of hydrazine-based sulfate salts is a complex process that typically occurs in multiple stages. Each stage corresponds to the loss of specific molecular fragments, culminating in the final decomposition of the compound. The temperatures at which these mass losses occur, as well as the percentage of mass lost at each stage, are characteristic of the compound's thermal stability.

A typical TGA thermogram for a hydrazinium sulfate compound would likely exhibit a multi-step decomposition pattern. The initial weight loss, often occurring at lower temperatures, can generally be attributed to the loss of volatile components or the initial breakdown of the hydrazine moiety. Subsequent, more significant weight loss at higher temperatures would correspond to the fragmentation of the core structure and the release of gaseous products such as nitrogen, ammonia (B1221849), and sulfur oxides.

Detailed Research Findings from Analogous Compounds:

Studies on hydrazinium sulfates reveal that the decomposition process is highly dependent on the surrounding atmosphere (e.g., inert or oxidative). In an inert atmosphere, the decomposition is primarily a thermal process, while in an oxidative atmosphere, combustion reactions also play a significant role.

For instance, the thermal analysis of dihydrazinium sulfate shows a decomposition pathway that involves the release of hydrazine and the subsequent breakdown of the sulfate group. The decomposition products often include a mixture of gases, and the final residue can vary depending on the experimental conditions.

The following interactive table provides a hypothetical, yet plausible, representation of TGA data for a hydrazine-based sulfate salt, illustrating the distinct stages of thermal decomposition.

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Probable Lost Fragments |

| Stage 1 | 150 - 250 | 15 - 25 | Initial hydrazine fragmentation (N₂H₄, NH₃) |

| Stage 2 | 250 - 400 | 30 - 40 | Further decomposition of the organic and sulfate moiety (SO₂, N₂) |

| Stage 3 | > 400 | 20 - 30 | Final decomposition to gaseous products and residue |

It is important to note that the presence of the hexyl group in hexylhydrazine sulfate would be expected to influence its thermal stability compared to simpler hydrazinium sulfates. The larger alkyl chain may lead to different fragmentation patterns and decomposition temperatures. However, the general principle of a multi-stage decomposition involving the breakdown of the hydrazine and sulfate components would likely remain consistent.

Chemical Reactivity and Reaction Mechanisms of Hexylhydrazine Sulfate

Nucleophilic Reactivity Studies of the Hydrazine (B178648) Moiety

The presence of two nitrogen atoms, each with a lone pair of electrons, confers significant nucleophilic character to the hexylhydrazine (B168409) molecule. The terminal nitrogen atom is generally the more sterically accessible and reactive site for nucleophilic attack.

Hexylhydrazine is expected to react readily with aldehydes and ketones to form the corresponding hexylhydrazones. This condensation reaction is a hallmark of hydrazine derivatives and proceeds through a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically catalyzed by acid.

The general mechanism involves the attack of the terminal nitrogen of hexylhydrazine on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and dehydration lead to the formation of a stable C=N double bond, characteristic of a hydrazone.

For instance, the reaction with a generic ketone, R₂C=O, can be represented as:

CH₃(CH₂)₅NHNH₂ + R₂C=O ⇌ CH₃(CH₂)₅N=CR₂ + H₂O

The formation of hydrazones is a reversible process, and the resulting hydrazone can be hydrolyzed back to the parent hydrazine and carbonyl compound in the presence of acid. youtube.com

Table 1: Representative Reactions of Alkylhydrazines with Carbonyl Compounds

| Alkylhydrazine Reactant | Carbonyl Reactant | Product | Reaction Type |

| Methylhydrazine | Acetone | Acetone N-methylhydrazone | Hydrazone Formation |

| Ethylhydrazine | Benzaldehyde | Benzaldehyde N-ethylhydrazone | Hydrazone Formation |

| Hexylhydrazine (expected) | Cyclohexanone | Cyclohexanone N-hexylhydrazone | Hydrazone Formation |

Data for hexylhydrazine is extrapolated based on the known reactivity of other alkylhydrazines.

The nucleophilic nitrogen atoms of hexylhydrazine can be readily acylated by reaction with acylating agents such as acyl chlorides, anhydrides, or esters. This results in the formation of N-acyl-N'-hexylhydrazines. The reaction typically occurs at the more sterically accessible terminal nitrogen. Selective monoacylation of alkylhydrazines can be achieved under controlled conditions. For instance, processes have been developed for the selective monoacylation of monosubstituted hydrazines by reacting them with trichloromethyl aryl ketones. google.com The use of a base is often necessary to neutralize the acid byproduct, such as HCl, and to generate the free hydrazine from its salt form. google.com

Similarly, reaction with sulfonyl chlorides leads to the formation of N-hexyl-N'-sulfonylhydrazides. These reactions are important for the synthesis of a variety of derivatives with potential applications in organic synthesis and medicinal chemistry.

Beyond carbonyls and acylating agents, the hydrazine moiety of hexylhydrazine is expected to react with a range of other electrophilic centers. Alkylation of the nitrogen atoms can occur with alkyl halides. The degree of alkylation (mono-, di-, or tri-substituted) can be influenced by the nature of the alkylating agent and the reaction conditions. dtic.mil For instance, primary alkyl chlorides tend to produce trialkyl derivatives, while secondary alkyl chlorides yield dialkylhydrazines, and tertiary alkyl chlorides form only the monoalkylhydrazine. dtic.mil

Reductive and Oxidative Transformations

Hydrazine and its alkyl derivatives are well-known reducing agents, and this property is a key aspect of their chemical reactivity. The reducing power of alkylhydrazines generally decreases with increasing alkyl substitution. dtic.mil

The oxidation of hydrazines typically proceeds via a one-electron transfer mechanism to generate a hydrazinium (B103819) radical cation (N₂H₄⁺). Subsequent steps can lead to the formation of diimide (N₂H₂) and ultimately nitrogen gas. The oxidation of hydrazine by hexachloroiridate(IV) has been shown to proceed via an outer-sphere electron transfer to form the N₂H₄⁺ radical. The oxidation of phenylhydrazine (B124118) by hexacyanoferrate(III) also involves electron transfer, with the reaction rate being dependent on the protonation state of the hydrazine. researchgate.net It is expected that hexylhydrazine would undergo similar single-electron transfer processes when reacting with suitable oxidizing agents.

Hexylhydrazine, like other lower alkylhydrazines, is susceptible to oxidation, particularly in the presence of air and metal ions. dtic.milyoutube.com The free base can fume in air and is readily oxidized. dtic.mil This necessitates careful handling and storage, often as the more stable sulfate (B86663) salt. The presence of gelatin can sometimes be used in synthesis to chelate metal ions and prevent the catalytic decomposition of hydrazine. youtube.com

Under strongly reducing conditions, the hydrazine moiety is generally stable. However, the primary chemical character of hexylhydrazine is that of a reducing agent. Aldehyde hydrazones, which can be formed from hexylhydrazine, can be oxidized by agents like benzeneseleninic anhydride (B1165640) to yield acylazo derivatives.

Acid-Base Chemistry and Protonation Equilibria of Hexylhydrazine Sulfate

Determination of Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For hexylhydrazine, which is a weak base, it is more common to discuss the pKa of its conjugate acid, the hexylhydrazinium ion ([CH₃(CH₂)₅NH₂NH₃]⁺). This value indicates the tendency of the protonated form to donate a proton.

Therefore, the pKa of the hexylhydrazinium ion is expected to be in a similar range to other alkylhydrazines and alkylamines. For comparison, the pKa of the hydrazinium ion (N₂H₅⁺) is approximately 8.1. The presence of the electron-donating hexyl group is expected to increase the basicity of the nitrogen atoms compared to hydrazine itself, thus leading to a higher pKa for the conjugate acid.

Estimated pKa Values for Alkylhydrazinium Ions

| Compound | Formula | Estimated pKa |

| Hydrazinium ion | [H₂NNH₃]⁺ | 8.1 |

| Methylhydrazinium ion | [CH₃NHNH₃]⁺ | ~9.7 |

| Ethylhydrazinium ion | [CH₃CH₂NHNH₃]⁺ | ~9.8 |

| Hexylhydrazinium ion | [CH₃(CH₂)₅NHNH₃]⁺ | ~9.8 - 10.5 |

Note: The pKa values for methyl- and ethylhydrazinium ions are estimates based on the trend of increasing basicity with alkyl substitution. The value for hexylhydrazinium ion is an extrapolation based on the principle that pKa does not significantly change with longer alkyl chains.

Influence of Sulfate Counterion on Acid-Base Properties

The dissolution of hexylhydrazine sulfate in water results in the formation of hexylhydrazinium ions and sulfate ions. The hexylhydrazinium ion then establishes an equilibrium with its conjugate base, hexylhydrazine, and hydronium ions, as shown in the following reaction:

[CH₃(CH₂)₅NH₂NH₃]⁺ (aq) + H₂O (l) ⇌ CH₃(CH₂)₅NHNH₂ (aq) + H₃O⁺ (aq)

The sulfate ion will remain as a spectator ion in this equilibrium.

Buffer Capacity and Solution Chemistry

A solution containing a weak acid and its conjugate base, or a weak base and its conjugate acid, can act as a buffer, resisting changes in pH upon the addition of small amounts of acid or base. A solution of hexylhydrazine sulfate can act as a buffer system, particularly in the pH range close to the pKa of the hexylhydrazinium ion (estimated to be around 9.8 - 10.5).

The buffer capacity (β) is a measure of the efficiency of a buffer in resisting pH changes. It is dependent on the total concentration of the buffer components (hexylhydrazine and its conjugate acid) and the ratio of their concentrations. The maximum buffer capacity is achieved when the pH of the solution is equal to the pKa of the weak acid, meaning the concentrations of the acidic and basic forms are equal.

For a hexylhydrazine/hexylhydrazinium buffer system, the buffer capacity would be highest in the alkaline pH range. The buffer capacity can be calculated using the van Slyke equation, but for practical purposes, it is important to note that a higher concentration of the buffer components will lead to a higher buffer capacity.

Factors Affecting the Buffer Capacity of Hexylhydrazine Sulfate Solutions

| Factor | Effect on Buffer Capacity |

| Total Concentration | Higher concentration leads to higher buffer capacity. |

| pH of the Solution | Buffer capacity is maximal when pH = pKa. |

| Ionic Strength | Minor effect, but changes in ionic strength can slightly alter the pKa and thus the optimal buffering pH. |

Complexation Chemistry and Coordination Studies

The nitrogen atoms of hexylhydrazine possess lone pairs of electrons, making them effective Lewis bases capable of coordinating with metal ions to form coordination complexes. The study of these complexes provides insights into the electronic and steric effects of the hexyl group on the coordination behavior of the hydrazine moiety.

Metal Coordination with Transition Metals (e.g., Pt, Pd, Cu)

Hexylhydrazine, as an alkylhydrazine, is expected to form stable complexes with transition metals such as platinum, palladium, and copper. The coordination can occur through one or both nitrogen atoms, leading to monodentate or bidentate bridging coordination modes.

Platinum (Pt): Platinum(II) complexes are known to form stable square planar complexes. nih.govmdpi.com Hexylhydrazine can act as a ligand, displacing other ligands to form complexes. The nature of the resulting complex, including its geometry and stability, will depend on the stoichiometry of the reaction and the other ligands present in the coordination sphere of the platinum center.

Palladium (Pd): Palladium(II) also typically forms square planar complexes. wikipedia.org The coordination chemistry of palladium with hydrazine derivatives has been a subject of interest, particularly in the context of catalysis. Hexylhydrazine can coordinate to palladium centers, and the steric bulk of the hexyl group may influence the accessibility of the metal center and the catalytic activity of the resulting complex.

Copper (Cu): Copper(II) is known to form a variety of coordination complexes with different geometries, including square planar, tetrahedral, and octahedral. researchgate.netmdpi.com The interaction of hydrazines with copper(II) can also involve redox reactions, where hydrazine acts as a reducing agent. dtic.mil The coordination of hexylhydrazine to copper(II) would likely involve the formation of colored complexes, with the specific color depending on the coordination environment.

General Coordination Behavior of Alkylhydrazines with Transition Metals

| Metal Ion | Typical Coordination Geometry | Nature of Interaction with Alkylhydrazines |

| Platinum(II) | Square Planar | Formation of stable, often colorless, complexes. nih.govmdpi.com |

| Palladium(II) | Square Planar | Formation of stable complexes, relevant in catalysis. wikipedia.org |

| Copper(II) | Square Planar, Tetrahedral, Octahedral | Formation of colored complexes; potential for redox reactions. researchgate.netmdpi.comdtic.mil |

Supramolecular Interactions with Organic Hosts or Receptors

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The protonated form of hexylhydrazine, the hexylhydrazinium ion, with its positive charge and alkyl chain, can participate in host-guest interactions with various organic hosts or receptors.

Macrocyclic hosts such as crown ethers, cyclodextrins, and calixarenes are known to form inclusion complexes with cationic guests. The binding is driven by a combination of ion-dipole interactions, hydrogen bonding, and hydrophobic interactions. The hexyl group of the hexylhydrazinium ion can be encapsulated within the hydrophobic cavity of a host molecule, while the charged hydrazinium head group can interact with the polar functionalities of the host.

The strength and selectivity of these supramolecular interactions would depend on the size and shape complementarity between the hexylhydrazinium guest and the host cavity, as well as the nature of the solvent. Such interactions are crucial in areas like molecular recognition, sensing, and the development of self-assembling systems.

Potential Supramolecular Interactions of Hexylhydrazinium Ion

| Host Molecule | Potential Driving Forces for Interaction |

| Crown Ethers | Ion-dipole interactions between the hydrazinium cation and the oxygen atoms of the ether. |

| Cyclodextrins | Inclusion of the hydrophobic hexyl chain into the cyclodextrin (B1172386) cavity. |

| Calixarenes | A combination of cation-π interactions with the aromatic rings and inclusion of the alkyl chain. |

Chelation Properties and Ligand Design

Hydrazine and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with various metal ions. nih.gov The nitrogen atoms of the hydrazine group possess lone pairs of electrons that can be donated to a metal center, leading to the formation of coordination bonds. While specific studies on the chelation properties of hexylhydrazine are not extensively documented, the behavior of analogous alkylhydrazides provides insight into its potential as a ligand. mdpi.com

Alkylhydrazides have been investigated as effective zinc-binding groups in the design of enzyme inhibitors. mdpi.com The hydrazide moiety can coordinate with metal ions in a bidentate fashion through both the carbonyl oxygen and the terminal nitrogen atom. In the case of hexylhydrazine, which lacks a carbonyl group, it would likely function as a monodentate or a bridging ligand through one or both of its nitrogen atoms. The presence of the hexyl group introduces steric hindrance that can influence the coordination geometry and the stability of the resulting metal complex.

The design of ligands incorporating the hexylhydrazine moiety could be tailored for specific applications. For instance, by introducing other donor atoms into the molecule, multidentate ligands with enhanced stability and selectivity for particular metal ions could be synthesized. The lipophilic hexyl chain could also be exploited to enhance the solubility of the resulting metal complexes in nonpolar solvents.

Table 1: Potential Coordination Modes of Hexylhydrazine-Derived Ligands

| Ligand Type | Potential Donor Atoms | Coordination Mode | Example Metal Ions |

| Monodentate Hexylhydrazine | N | Terminal | Various transition metals |

| Bridging Hexylhydrazine | N, N' | Bimetallic | Various transition metals |

| Schiff Base Ligands | N (imine), O (phenolic) | Bidentate | Cu(II), Ni(II), Co(II) |

| Acyl-Hexylhydrazides | N, O (carbonyl) | Bidentate | Zn(II), Fe(III) |

Formation of Derived Chemical Species

Cyclization Reactions Leading to Heterocyclic Compounds

A significant application of hydrazines in organic synthesis is their use as precursors for the formation of various heterocyclic compounds. One of the most common reactions involves the condensation of a hydrazine with a 1,3-dicarbonyl compound to yield pyrazoles. beilstein-journals.orghilarispublisher.commdpi.com This reaction, known as the Knorr pyrazole (B372694) synthesis, is a versatile method for constructing the pyrazole ring system, which is a common motif in many biologically active molecules. nih.gov

In the context of hexylhydrazine, it would be expected to react with 1,3-diketones or related compounds to form N-hexyl-substituted pyrazoles. The reaction mechanism generally proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. researchgate.net The regioselectivity of the reaction, which determines the position of the substituents on the pyrazole ring, can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. nih.gov

For instance, the reaction of hexylhydrazine with an unsymmetrical 1,3-diketone could potentially lead to the formation of two regioisomeric pyrazoles. The relative nucleophilicity of the two nitrogen atoms in hexylhydrazine and the steric effects of the hexyl group would play a crucial role in determining the major product.

Table 2: Representative Cyclization Reactions of Hydrazines

| Reactant 1 | Reactant 2 | Heterocyclic Product | General Reaction Conditions |

| Hydrazine Derivative | 1,3-Diketone | Pyrazole | Acidic or basic catalysis, heating |

| Hydrazine Derivative | α,β-Unsaturated Ketone | Pyrazoline | Michael addition followed by cyclization |

| Hydrazine Derivative | β-Ketoester | Pyrazolone | Condensation and cyclization |

While specific examples detailing the cyclization reactions of hexylhydrazine are scarce in the literature, the general reactivity pattern of alkylhydrazines strongly suggests its utility in the synthesis of N-hexyl-substituted heterocyclic compounds.

Condensation and Polymerization Reactions

The bifunctional nature of hydrazines, possessing two nucleophilic nitrogen atoms, allows them to participate in condensation and polymerization reactions. Condensation reactions typically involve the reaction of the hydrazine with a carbonyl compound to form a hydrazone, with the elimination of a water molecule. This reaction is fundamental to many of the applications of hydrazines, including the synthesis of heterocyclic compounds as discussed previously.

Theoretically, hexylhydrazine could be employed as a monomer in step-growth polymerization reactions. For example, reaction with a dicarboxylic acid or its derivative could lead to the formation of a poly(acylhydrazide). Similarly, reaction with a dialdehyde (B1249045) or diketone could yield a poly(hydrazone). These polymers would have repeating units containing the hexylhydrazine moiety, which could impart specific properties to the material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

Table 3: Potential Polymerization Reactions Involving Hexylhydrazine

| Monomer 1 | Monomer 2 | Polymer Type | Potential Repeating Unit |

| Hexylhydrazine | Dicarboxylic Acid | Poly(acylhydrazide) | -[CO-R-CO-NH-N(C6H13)]- |

| Hexylhydrazine | Dialdehyde | Poly(hydrazone) | -[CH=R=CH-N-N(C6H13)]- |

| Hexylhydrazine | Diisocyanate | Polyurea derivative | -[CO-NH-R-NH-CO-NH-N(C6H13)]- |

Theoretical and Computational Studies of Hexylhydrazine Sulfate

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing insights into their dynamics and interactions in various environments.

In a polar solvent like water, hexylhydrazine (B168409) sulfate (B86663) would dissociate into the hexylhydrazinium cation and the sulfate anion. MD simulations of analogous compounds, such as sodium dodecyl sulfate (SDS), have shown that water molecules form structured hydration shells around the ionic headgroups. acs.org For hexylhydrazine sulfate, water molecules would form hydrogen bonds with both the -NH3+ group and the sulfate anion, stabilizing these ions in solution.

The conformation of the hexyl chain would be subject to the hydrophobic effect. In an aqueous environment, the nonpolar alkyl chain disrupts the hydrogen-bonding network of water, which is energetically unfavorable. To minimize this disruption, the hexyl chain would exhibit significant conformational flexibility, exploring various folded and extended states. The dynamics of the chain would be characterized by rapid torsional rotations around the C-C single bonds.

As an amphiphilic molecule with a hydrophilic head (hydrazinium sulfate) and a hydrophobic tail (hexyl chain), hexylhydrazine sulfate is expected to exhibit aggregation behavior in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC).

MD simulations of surfactants like SDS have provided detailed atomistic insights into micelle formation. acs.orgresearchgate.net Similarly, it can be predicted that hexylhydrazine sulfate molecules would self-assemble into spherical or ellipsoidal micelles. In these aggregates, the hydrophobic hexyl tails would be sequestered in the core, away from water, while the charged hydrazinium (B103819) sulfate headgroups would remain on the surface, interacting with the surrounding water and counter-ions. The primary driving force for this aggregation is the hydrophobic effect, which is an entropy-driven process. The aggregation is counteracted by the electrostatic repulsion between the charged headgroups on the micelle surface.

In the solid state, the atoms and molecules of hexylhydrazine sulfate are not static but vibrate around their equilibrium positions in the crystal lattice. These collective vibrations are known as phonons. Computational methods can predict the vibrational frequencies and modes of the crystal.

The vibrational spectrum of crystalline hexylhydrazine sulfate would be complex, featuring:

High-frequency modes: Corresponding to the stretching of N-H, C-H, and S-O bonds.

Mid-frequency modes: Involving bending and scissoring motions of the methylene (B1212753) groups in the hexyl chain and the O-S-O angles in the sulfate anion.

Low-frequency modes (Lattice modes): These correspond to the collective motions of entire molecules or ions within the crystal lattice, such as translations and rotations (librations). These modes are particularly sensitive to the strength of the intermolecular forces, including hydrogen bonding.

Studying these lattice vibrations can provide information about the mechanical properties and thermal stability of the crystal.

Reaction Pathway Modeling

Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), can be used to model the potential reaction pathways of hexylhydrazine sulfate. This involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states.

The transition state is the highest energy point along the lowest energy path from reactants to products and is a key concept in understanding reaction kinetics. wikipedia.org For hexylhydrazine, several types of reactions could be modeled.

One fundamental reaction is its decomposition. Studies on hydrazine (B178648) have shown that N-N bond scission is a key pathway. rsc.org For hexylhydrazine, the transition state for the homolytic cleavage of the N-N bond could be calculated, providing the activation energy for this unimolecular decomposition.

Another key reaction of hydrazines is their nucleophilic addition to carbonyl compounds, such as in the Wolff-Kishner reaction. pressbooks.pub Computational studies on the reaction of hydrazine with aldehydes have identified the transition states for the initial nucleophilic attack to form a tetrahedral intermediate, as well as the subsequent dehydration step to form the hydrazone. researchgate.netacs.org The reaction of hexylhydrazine would proceed through a similar mechanism, and DFT calculations could pinpoint the geometries and energies of the relevant transition states.

The table below outlines a hypothetical reaction and the key features of its transition state that could be determined computationally.

| Reaction Type | Key Steps | Computationally Determined Transition State Properties |

| Decomposition | N-N bond cleavage | Geometry of the elongated N-N bond, activation energy barrier, vibrational frequencies (one imaginary frequency). |

| Hydrazone Formation (with an aldehyde) | 1. Nucleophilic attack on carbonyl carbon2. Proton transfer3. Dehydration | Geometry of the forming C-N bond and breaking C=O π-bond, relative energies of intermediates and transition states. |

Kinetic and Thermodynamic Parameters from Computational Models

Currently, there is a significant gap in the scientific literature regarding dedicated computational studies on hexylhydrazine sulfate. As a result, specific kinetic and thermodynamic parameters derived from computational models for this compound are not available. While computational chemistry is a powerful tool for predicting such properties, research has not yet been focused on this particular long-chain alkylhydrazine salt.

In general, computational models such as Density Functional Theory (DFT) and ab initio methods are employed to calculate a range of thermodynamic and kinetic parameters. For a molecule like hexylhydrazine, these would typically include:

Thermodynamic Parameters:

Enthalpy of formation (ΔHf°)

Gibbs free energy of formation (ΔGf°)

Entropy (S°)

Heat capacity (Cp)

Kinetic Parameters:

Activation energy (Ea) for various decomposition or reaction pathways.

Rate constants (k) as a function of temperature, often derived from transition state theory.

The presence of the sulfate counter-ion would further necessitate computational approaches that can accurately model ionic interactions and solvation effects, significantly increasing the complexity of the calculations.

Without specific studies on hexylhydrazine sulfate, it is not possible to provide a data table of its computed kinetic and thermodynamic parameters. Future research in this area would be invaluable for understanding the stability, reactivity, and potential applications of this compound.

Mechanistic Insights from Computational Reaction Studies

Similar to the lack of data on its kinetic and thermodynamic parameters, there are no published computational studies detailing the reaction mechanisms of hexylhydrazine sulfate. Mechanistic insights from computational chemistry are crucial for understanding how a molecule behaves under various conditions, including its decomposition pathways, its reactions with other chemical species, and the intermediates and transition states involved.

For alkylhydrazines in general, several reaction mechanisms are of interest and could be investigated for hexylhydrazine sulfate using computational methods:

Thermal Decomposition: Computational studies could elucidate the bond dissociation energies and identify the weakest bonds in the hexylhydrazine cation, predicting the initial steps of its thermal breakdown. Potential pathways could involve N-N bond cleavage, C-N bond cleavage, or C-H bond cleavage in the hexyl chain.

Oxidation: The reaction of hexylhydrazine with oxidizing agents is another area where computational studies could provide significant insights. These studies could map out the potential energy surface for the reaction, identifying the most likely reaction pathways and the nature of the reactive intermediates, which could include radical species.

Acid-Base Chemistry: The protonation and deprotonation of the hexylhydrazine cation could be modeled to understand its behavior in different pH environments. The sulfate anion's role as a proton acceptor could also be computationally explored.

However, as no such computational reaction studies have been performed specifically for hexylhydrazine sulfate, a detailed discussion of its reaction mechanisms from a computational perspective remains speculative. The scientific community awaits such research to better characterize the chemical behavior of this compound.

Precursor in Advanced Organic Synthesis

The fundamental reactivity of the hydrazine moiety allows it to be a valuable precursor in the synthesis of a variety of organic molecules.

Hydrazines are classical reagents in the synthesis of nitrogen-containing heterocycles, which are scaffolds for many functional materials and specialty chemicals. chemicalbook.com It is plausible that hexylhydrazine sulfate, after neutralization to the free base, could participate in such reactions.

Pyrazoles and Pyrazolines: The Knorr pyrazole (B372694) synthesis and related reactions involve the condensation of a hydrazine with a 1,3-dicarbonyl compound. Hexylhydrazine would be expected to react with various diketones, ketoesters, and other suitable precursors to form N-hexyl substituted pyrazoles. The hexyl group could be strategically used to impart specific solubility characteristics to the final heterocyclic product.

Indazoles: The synthesis of indazoles can be achieved through various methods involving hydrazine derivatives, such as the Richter synthesis or the reaction of hydrazines with o-acylhalobenzenes.

Triazoles and Tetrazoles: While less common, synthetic routes to certain substituted triazoles and tetrazoles can involve hydrazine derivatives as key building blocks.

The general scheme for such reactions would involve the nucleophilic attack of the hydrazine nitrogen on a carbonyl or other electrophilic center, followed by cyclization and dehydration or elimination.

Hydrazine derivatives are precursors to several important classes of organic reagents.

Hexylhydrazones: Hexylhydrazine can react with aldehydes and ketones to form the corresponding N-hexylhydrazones. These hydrazones are stable compounds and can be used as intermediates in reactions like the Wolff-Kishner reduction (though the N-alkyl group can complicate this) and the Shapiro reaction.

Azo Compounds: Oxidation of 1,2-disubstituted hydrazines can lead to the formation of azo compounds (R-N=N-R'). While this typically requires a second substituent on the other nitrogen, the potential for derivatization exists.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. nih.govnih.gov Hydrazines are often used as one of the components in MCRs for the synthesis of diverse heterocyclic libraries. beilstein-journals.orgeurjchem.comresearchgate.net Hexylhydrazine could potentially be employed in MCRs to introduce an N-hexyl moiety into the final product, thereby tuning its physical and chemical properties.

Role in Polymer Chemistry and Material Science

The reactivity of the hydrazine group also lends itself to applications in polymer and materials science, particularly in modification and crosslinking.

Hydrazine and its derivatives can act as crosslinking agents for polymers containing carbonyl groups (aldehydes or ketones) through the formation of hydrazone linkages. This type of crosslinking is dynamic and can be reversible under certain conditions, leading to self-healing or reprocessable materials. It is conceivable that difunctionalized hexylhydrazine derivatives could act as monomers in condensation polymerizations.

Table 1: Potential Polymer Systems for Hexylhydrazine Crosslinking

| Polymer Type | Functional Group | Resulting Linkage | Potential Application |

|---|---|---|---|

| Poly(acrolein) | Aldehyde | Hydrazone | Functional coatings, hydrogels |

| Poly(vinyl methyl ketone) | Ketone | Hydrazone | Modified elastomers, adhesives |

The surface modification of materials is critical for tailoring their interaction with the environment, for instance, to improve adhesion, wettability, or biocompatibility. The amine functional groups in hexylhydrazine can be used to modify surfaces that have been functionalized with electrophilic groups.

For example, a polymer surface with pendant aldehyde or epoxide groups could be treated with hexylhydrazine. The reaction would graft the hexylhydrazine onto the surface. The long hexyl chains would be expected to create a more hydrophobic (water-repellent) surface. This approach could be used to modify the surfaces of materials like polyethylene films or cellulosic materials after appropriate surface activation.

Unveiling the Potential of Hydrazine, hexyl-, sulfate in Advanced Chemical Applications

While specific documented industrial applications for this compound are not widely available in public literature, its chemical structure suggests potential utility in various non-clinical and non-biological sectors of chemical synthesis and materials science. As a derivative of hydrazine with a hexyl group, this compound combines the reactive nature of the hydrazine moiety with the aliphatic character of the hexyl chain. This article explores the theoretical and potential applications of this compound, drawing parallels from the known functionalities of similar long-chain and substituted hydrazine derivatives.

Environmental Chemistry of Hexylhydrazine Sulfate Abiotic Pathways

Photochemical Degradation Studies

Photochemical degradation, initiated by the absorption of solar radiation, represents a significant transformation pathway for many organic compounds in the environment. For hexylhydrazine (B168409) sulfate (B86663), this process is anticipated to occur in atmospheric and aquatic systems.

UV-Vis Photolysis Mechanisms in Aqueous Media

Reaction with Reactive Oxygen Species (e.g., hydroxyl radicals)

In addition to direct photolysis, indirect photochemical degradation mediated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), is a major pathway for the transformation of organic compounds in the environment. Hydroxyl radicals are highly reactive and non-selective oxidants formed through various photochemical processes in natural waters and the atmosphere.